

Introduction to 5-Phenylnicotinic Acid: A Molecule of Interest

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Compound of Interest

Compound Name: *5-Phenylnicotinic Acid*

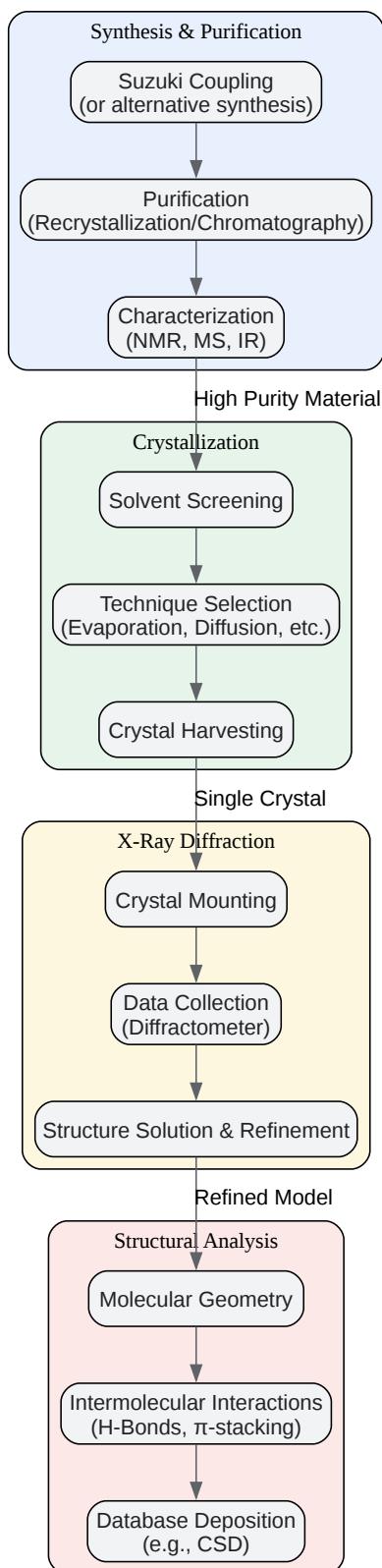
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5-Phenylnicotinic acid ($C_{12}H_9NO_2$) is a derivative of nicotinic acid (Vitamin B3) featuring a phenyl group at the 5-position of the pyridine ring.[1][3] This substitution is significant as it introduces opportunities for π - π stacking interactions, which, in conjunction with the robust hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen, can be leveraged to design novel solid forms with tailored physicochemical properties.[4][5] Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for drug development, as properties such as solubility, stability, and bioavailability are intrinsically linked to the crystal structure.[2]

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a systematic process. The following workflow outlines the essential stages, from obtaining the material to elucidating its three-dimensional structure.



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Caption: Experimental workflow for determining the crystal structure of **5-Phenylnicotinic Acid**.

Synthesis and Purification

A common route to synthesize **5-phenylnicotinic acid** involves the Suzuki coupling of a halogenated nicotinic acid derivative with phenylboronic acid. Regardless of the synthetic method, achieving high purity (>99%) is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

Protocol: Purification by Recrystallization

- Solvent Selection: Dissolve the crude **5-phenylnicotinic acid** in a minimum amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol).
- Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.
- Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize yield.
- Isolation: Collect the purified crystals by vacuum filtration.
- Drying: Dry the crystals under vacuum to remove residual solvent.
- Verification: Confirm purity using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Single Crystal Growth

Growing a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic approach to screening various solvents and techniques is recommended.

Protocol: Crystallization by Slow Evaporation

- Prepare a Saturated Solution: In a clean vial, dissolve the purified **5-phenylnicotinic acid** in a suitable solvent (e.g., a mixture of ethanol and water) at room temperature to create a nearly saturated solution.

- Filter: Filter the solution through a syringe filter (0.22 μm) into a new, clean vial to remove any dust or particulate matter.
- Evaporation: Cover the vial with a cap that has been pierced with a needle a few times to allow for slow solvent evaporation.
- Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Anticipated Crystal Structure: A Predictive Analysis

Based on the known crystal chemistry of nicotinic acids and related aromatic carboxylic acids, we can predict the key structural features of **5-Phenylnicotinic Acid** with a high degree of confidence.

Molecular Conformation

The molecule consists of a pyridine ring and a phenyl ring connected by a C-C single bond. The dihedral angle between these two rings will be a key conformational feature. While a completely planar conformation would maximize π -conjugation, steric hindrance between ortho hydrogens on the two rings typically results in a twisted conformation.

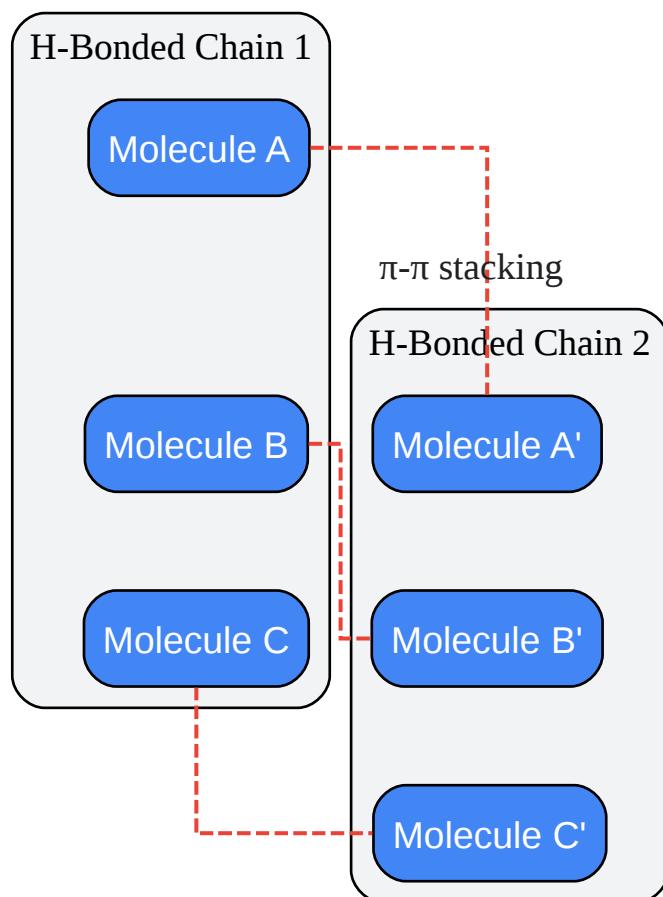
Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing will be dominated by a network of non-covalent interactions.^{[6][7]} The primary forces at play are expected to be strong hydrogen bonds and weaker, but structurally significant, π - π stacking interactions.

Hydrogen Bonding Network: The most powerful interaction will be the O-H \cdots N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule.^[8] This is a highly directional and robust interaction that often leads to the formation of infinite one-dimensional chains, or "catemers".^[9] This is a common motif in the crystal structures of nicotinic acid and its derivatives.

Caption: Predicted O-H \cdots N hydrogen-bonded catemer motif in **5-Phenylnicotinic Acid**.

π - π Stacking Interactions: The presence of two aromatic rings (phenyl and pyridine) introduces the possibility of π - π stacking.[10][11][12] These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional crystal lattice by organizing the hydrogen-bonded chains. The stacking can occur between phenyl-phenyl, pyridine-pyridine, or phenyl-pyridine rings of adjacent chains. The geometry is likely to be a displaced or offset stacking arrangement rather than a direct face-to-face sandwich, which is often energetically unfavorable.[4]



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Caption: Schematic of π - π stacking interactions between adjacent hydrogen-bonded chains.

Crystallographic Data & Analysis

Once a suitable crystal is analyzed by single-crystal X-ray diffraction, a set of crystallographic data is obtained. The table below presents an example of the kind of data that would be

expected for a molecule like **5-Phenylnicotinic Acid**, based on typical values for organic compounds.

Parameter	Expected Value / Type	Significance
Crystal System	Monoclinic or Orthorhombic	Describes the basic symmetry of the unit cell.
Space Group	P2 ₁ /c or P-1 (Centrosymmetric)	Defines the symmetry operations within the unit cell.
a (Å)	5 - 10	Unit cell dimension.
b (Å)	10 - 20	Unit cell dimension.
c (Å)	10 - 15	Unit cell dimension.
β (°) **	90 - 110 (for Monoclinic)	Unit cell angle.
Volume (Å ³) **	1000 - 1500	Volume of the unit cell.
Z	4	Number of molecules per unit cell.
Calculated Density (g/cm ³)	1.2 - 1.4	Provides an estimate of molecular packing efficiency.
R-factor (R1)	< 0.05	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Conclusion and Future Directions

This guide provides a predictive framework for the crystal structure of **5-Phenylnicotinic Acid**, grounded in the principles of supramolecular chemistry and crystallographic precedent. The dominant structural motifs are anticipated to be strong O-H···N hydrogen-bonded chains, which are further organized by π-π stacking interactions between the aromatic rings. The experimental determination of this structure will provide invaluable data for the rational design of new pharmaceutical solids and functional materials. Upon successful structure

determination, it is imperative to deposit the data in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[13][14]

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